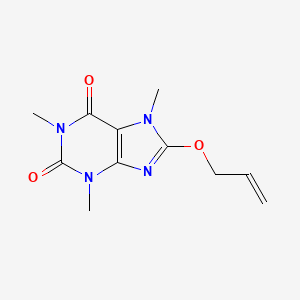
8-(allyloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
8-(allyloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has been used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 258.28 g/mol. This compound has been studied for its potential use in various biochemical and physiological applications.
Mécanisme D'action
The mechanism of action of 8-(allyloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and to have anti-cancer properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-(allyloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its unique properties and potential for use in various applications. However, its limitations include its cost and potential toxicity.
Orientations Futures
There are several future directions for the study of 8-(allyloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. These include further studies on its potential use as an anti-inflammatory agent and as a treatment for cancer. It may also be studied for its potential use in the treatment of other neurological disorders. Additionally, further research may be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 8-(allyloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through a multi-step process. The first step involves the reaction of 2,6-diaminopurine with allyl bromide in the presence of potassium carbonate to produce 2-allyl-6-(aminomethyl)purine. The second step involves the reaction of 2-allyl-6-(aminomethyl)purine with methyl acetoacetate in the presence of acetic anhydride to produce this compound.
Applications De Recherche Scientifique
8-(allyloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been used in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1,3,7-trimethyl-8-prop-2-enoxypurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-5-6-18-10-12-8-7(13(10)2)9(16)15(4)11(17)14(8)3/h5H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNHAYVBWYPKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OCC=C)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212038 | |
| Record name | 8-Allyloxycaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6287-60-1 | |
| Record name | 8-Allyloxycaffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeine, 8-(allyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Allyloxycaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-ALLYLOXYCAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LL9N7JP3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



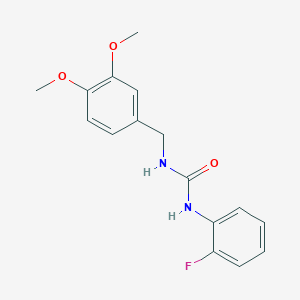
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)
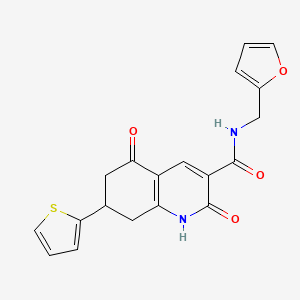
![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)
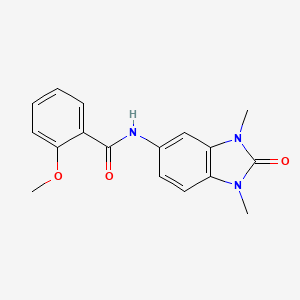
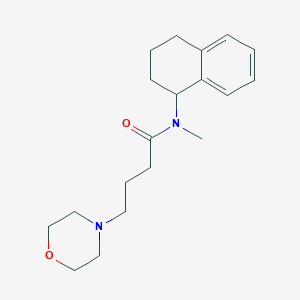


![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)